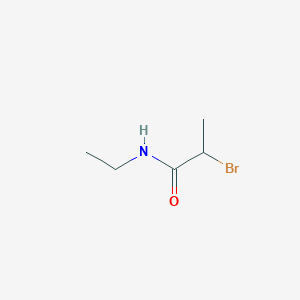

2-Bromo-n-ethylpropanamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c1-3-7-5(8)4(2)6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQUSEJOWOMUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-31-5 | |

| Record name | NSC1207 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 2 Bromo N Ethylpropanamide and Analogues

Regioselective and Chemoselective Bromination Strategies

Achieving regioselectivity in the bromination of propanamides is crucial to ensure the desired 2-bromo isomer. Several methods have been developed to control the position of bromination, ranging from direct halogenation to the use of specific brominating agents and precursor-based pathways.

Direct Halogenation Approaches

Direct halogenation of an amide at the α-position can be challenging due to the potential for multiple halogenations and side reactions. However, by rendering the α-position of amides electrophilic through a mild and chemoselective umpolung transformation, a broad range of halogen nucleophiles can be used to generate α-functionalized amides. acs.orgnih.gov This approach allows for the selective introduction of a bromine atom at the carbon alpha to the carbonyl group. For instance, the in situ "umpolung" of amides enables their α-functionalization under mild conditions. acs.org This method has demonstrated high chemoselectivity, with the reaction occurring exclusively at the α-position to the carboxamide, even in the presence of other carbonyl groups like esters or ketones. acs.org

Another direct approach involves the use of copper(II) bromide in combination with an oxidant like Oxone®. This system has been shown to be effective for the bromination of various aromatic amines with high regioselectivity. rsc.org While this is demonstrated for aromatic amines, the principles of activating a bromine source can be applied to the α-bromination of aliphatic amides under specific conditions.

Strategies Involving N-Bromosuccinimide and Other Brominating Agents

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination. organic-chemistry.org It can be used for the α-bromination of carbonyl derivatives, including amides, through either a radical pathway or under acid-catalysis. missouri.eduwikipedia.org The reaction of enolates, enol ethers, or enol acetates with NBS is often the preferred method for α-bromination due to high yields and minimal side products. missouri.eduwikipedia.org For the synthesis of 2-Bromo-N-ethylpropanamide, the reaction would involve the generation of the enolate of N-ethylpropanamide followed by quenching with NBS.

Other brominating agents have also been explored. For example, a combination of cupric bromide and Oxone® provides a facile and mild reagent system for bromination. rsc.org Additionally, various N-bromoimides and other bromine-containing compounds are used for selective bromination reactions. beilstein-journals.org

| Brominating Agent/System | Substrate Type | Key Features |

| N-Bromosuccinimide (NBS) | Carbonyl derivatives (via enolates), Alkenes | High selectivity for α-position, radical or acid-catalyzed pathways. missouri.eduwikipedia.org |

| CuBr₂/Oxone® | Aromatic amines | High regioselectivity, mild conditions. rsc.org |

| Tetrabutylammonium halides | Pre-formed enolonium intermediates of amides | High yields, selective attack at the α-position. acs.orgnih.gov |

Precursor-Based Bromination Pathways

An alternative to the direct bromination of the amide is to introduce the bromine atom at an earlier stage of the synthesis. This involves the bromination of a precursor molecule, which is then converted to the final amide. A common precursor is 2-bromopropanoic acid, which can be synthesized and then coupled with ethylamine (B1201723).

A robust method for synthesizing the key intermediate, 2-bromopropionyl chloride, involves the reaction of thionyl chloride and propionic acid, followed by the addition of red phosphorus and dry bromine. google.com The resulting 2-bromopropionyl chloride is a versatile reagent that can be used in various applications, including the synthesis of pharmaceuticals and agrochemicals. nbinno.comnbinno.com This acyl chloride can then be reacted with ethylamine to form this compound. This two-step approach often provides better control over the regiochemistry of the bromination.

Amide Bond Formation Techniques

The formation of the amide bond between the carboxylic acid (or its derivative) and the amine is a critical step in the synthesis of this compound.

Acyl Chloride Coupling Routes

The reaction between an acyl chloride and an amine is a classic and efficient method for amide synthesis. cognitoedu.org In the context of this compound, this involves the reaction of 2-bromopropionyl chloride with ethylamine. chemguide.co.ukchemguide.co.ukshout.education This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukshout.education The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukshout.education This is followed by the elimination of a chloride ion and a proton to form the amide. chemguide.co.uk

It's important to note that this reaction produces hydrogen chloride as a byproduct, which will react with the excess ethylamine to form ethylammonium (B1618946) chloride. chemguide.co.ukshout.education Therefore, at least two equivalents of the amine are generally required.

| Reactants | Product | Key Reaction Features |

| 2-Bromopropionyl chloride + Ethylamine | This compound | Nucleophilic addition-elimination, rapid reaction. chemguide.co.ukchemguide.co.ukshout.educationshout.education |

| Ethanoyl chloride + Ethylamine | N-ethylethanamide | Violent reaction with concentrated solutions, forms a mixture of the amide and ethylammonium chloride. chemguide.co.ukshout.education |

Condensation and Amidation Reaction Optimization

Direct condensation of a carboxylic acid and an amine to form an amide typically requires a coupling agent to activate the carboxylic acid. numberanalytics.com Various coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. numberanalytics.com

Optimization of amidation reactions is crucial for achieving high yields and purity. Factors to consider include the choice of solvent, temperature, and reaction time. numberanalytics.com For instance, in some cases, the use of Lewis acids like TiCl₄ can mediate the direct condensation of carboxylic acids and amines. nih.gov The optimization of reaction conditions, including the potential use of microwave radiation or flow chemistry, can significantly improve the efficiency of amide formation. numberanalytics.com

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of single-enantiomer α-bromo amides is a critical challenge in organic synthesis. Several catalytic asymmetric methods have emerged to address this, offering high levels of stereocontrol.

Asymmetric Organocatalysis in Alpha-Bromination

Organocatalysis has become a powerful tool for the enantioselective α-functionalization of carbonyl compounds. Chiral secondary amines are frequently employed as catalysts to activate aldehydes and ketones toward electrophilic bromination.

The organocatalytic α-bromination of aldehydes, a reaction closely related to the synthesis of α-bromo amides, has proven to be challenging. acs.orgnih.govnih.gov Early investigations using N-bromosuccinimide (NBS) as the bromine source resulted in low yields and poor enantioselectivities. acs.orgnih.gov The primary difficulty lies in the high reactivity of brominating agents and the instability of the resulting α-bromo aldehyde products, which can lead to catalyst deactivation and the formation of byproducts like dibrominated compounds. acs.org

Pioneering work by Jørgensen and Maruoka demonstrated that by using alternative, more expensive brominating agents, excellent yields and enantioselectivities could be achieved. acs.org However, recent advancements have enabled the use of the more desirable NBS. By using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent and carefully controlling the addition of water and NBS, catalyst deactivation can be minimized. acs.org For instance, using a Jørgensen-Hayashi-type catalyst, various aldehydes have been α-brominated in good yields and with high enantioselectivity. acs.org This approach represents a more environmentally friendly alternative as it avoids the generation of organobromine byproducts from the brominating agent itself. nih.gov

While direct organocatalytic α-bromination of N-ethylpropanamide is not extensively documented in the provided results, the principles established for aldehydes are highly relevant. The reaction proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophilic bromine source. The catalyst's structure dictates the facial selectivity of the bromination, leading to the desired enantiomer.

Table 1: Organocatalytic Enantioselective α-Bromination of Aldehydes This table is representative of the general organocatalytic approach to α-bromination of carbonyl compounds.

| Catalyst | Substrate | Brominating Agent | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Jørgensen-Hayashi Catalyst | Hydrocinnamaldehyde | NBS | HFIP | Good | High | acs.org |

| Jørgensen-Hayashi Catalyst | Octanal | NBS | HFIP | Good | High | acs.org |

| C2-symmetric diphenylpyrrolidine | Aldehydes | Not Specified | Not Specified | Good | up to 96 | rsc.org |

Chiral Phase-Transfer Catalysis for Alpha-Bromo Carbonyl Compounds

Chiral phase-transfer catalysis (PTC) is a powerful technique for asymmetric synthesis, facilitating reactions between reactants in immiscible phases. nih.govbeilstein-journals.orgbeilstein-journals.org This method typically employs chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts to shuttle one reactant, usually an anion, from an aqueous or solid phase into an organic phase where the reaction with an electrophile occurs. nih.govbeilstein-journals.orgbeilstein-journals.org The stereochemical outcome is controlled by the formation of a chiral ion pair between the catalyst and the enolate. beilstein-journals.orgbeilstein-journals.org

The application of chiral PTC to the α-functionalization of carbonyl compounds is well-established. nih.govbeilstein-journals.orgbeilstein-journals.org While direct α-bromination under PTC is less common than fluorination or alkylation, the principles are transferable. nih.govorganic-chemistry.org For instance, cinchona alkaloid-derived and binaphthyl-based quaternary ammonium salts have been successfully used in a variety of α-functionalization reactions, including the synthesis of α-amino acids and their derivatives. nih.govresearchgate.net

A notable application of this methodology is the enantioselective synthesis of chiral α-azido ketones from racemic α-bromo ketones. organic-chemistry.org Using a recoverable chiral quaternary ammonium salt, high enantioselectivity (up to 97.5:2.5 e.r.) is achieved through a process mediated by ion-pair geometry. organic-chemistry.org This demonstrates the potential of chiral PTC to control the stereochemistry in reactions involving α-bromo carbonyl compounds. The versatility of this method allows for the substitution of bromine with various nucleophiles, highlighting its potential for producing a wide range of chiral building blocks. organic-chemistry.org

The success of these related reactions suggests that a similar strategy could be developed for the direct enantioselective α-bromination of N-substituted propanamides. This would involve the generation of an amide enolate in a basic aqueous or solid phase and its subsequent transfer by a chiral catalyst into an organic phase for reaction with an electrophilic bromine source.

Stereocontrolled Functionalization via Desymmetrization

Enzymatic desymmetrization is a highly effective strategy for accessing enantiomerically pure compounds from prochiral or meso substrates. unipd.itacs.org This approach often utilizes hydrolases, such as lipases or esterases, which can selectively catalyze the hydrolysis or acylation of one of two enantiotopic functional groups. unipd.itacs.org

A relevant example is the desymmetrization of 2-substituted-1,3-propanediols, which has been used in the synthesis of a broad-spectrum orally active antifungal agent. acs.org In this process, a lipase (B570770) can selectively acylate one of the two primary hydroxyl groups of a prochiral diol, yielding a chiral monoester with high enantiomeric excess. acs.org This strategy ensures that, theoretically, a 100% yield of a single enantiomer can be achieved, as no "unwanted" enantiomer is produced. unipd.it

While direct enzymatic desymmetrization to create this compound is not explicitly detailed, the principle can be applied to a suitable precursor. For example, a prochiral dicarboxylic acid derivative could be selectively converted to a monoamide or a meso-diamide could be selectively hydrolyzed by an amidase. Subsequent chemical steps would then be required to introduce the bromine atom at the α-position.

Transition-Metal Catalysis in Enantioselective Bromination and Derivatization

Transition-metal catalysis offers a powerful and versatile platform for enantioselective C-N and C-C bond formation, which are crucial for derivatizing α-bromo amides. rsc.org While direct enantioselective bromination using transition metals is one approach, a more common strategy involves the enantioselective derivatization of racemic α-bromo amides.

A landmark study by Fu and coworkers demonstrated the nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with organozinc reagents. nih.gov In the presence of a chiral (i-Pr)-Pybox ligand, this reaction provides access to enantioenriched α-chiral amides. nih.gov This method is significant as it represents an enantioconvergent process where both enantiomers of the starting racemic α-bromo amide are converted into a single enantiomer of the product.

Furthermore, transition metals like copper, manganese, and vanadium have been shown to catalyze the regio- and stereoselective aminobromination of olefins. organic-chemistry.org This reaction, using sources like TsNH₂ and NBS, produces vicinal haloamines with high anti-selectivity. organic-chemistry.org While this method generates a β-amino-α-bromo compound, it showcases the ability of transition metals to control both regio- and stereoselectivity in bromination reactions.

The development of chiral ligands that can engage in noncovalent interactions, such as hydrogen bonding or ion pairing with the substrate, is a key area of research in enantioselective transition-metal catalysis. mdpi.com These interactions help to create a well-defined chiral environment around the metal center, leading to high levels of stereochemical control. mdpi.com

Innovative Synthetic Approaches

Beyond traditional chemical catalysis, biocatalytic and enzymatic methods are gaining prominence as sustainable and highly selective alternatives for the synthesis of brominated amides.

Biocatalytic and Enzymatic Synthesis of Brominated Amides

Biocatalysis offers numerous advantages, including mild reaction conditions and high selectivity, making it an attractive approach for synthesizing complex molecules. nih.gov Enzymes, particularly halogenases, are capable of introducing halogen atoms into organic molecules with remarkable regio- and site-selectivity. wiley.com

Flavin-dependent halogenases (FDHs) are particularly promising for biocatalysis due to their activity and relaxed substrate scope. wiley.com These enzymes can be used for the late-stage functionalization of complex molecules, including peptides and their derivatives. wiley.com For example, engineered variants of the tryptophan 6-halogenase Thal have been used for the preparative scale bromination of peptides. wiley.com

In addition to direct bromination, enzymes can be used in multi-step, one-pot syntheses. Chemo-biocatalytic routes have been developed where an initial enzymatic bromination is followed by further chemical modifications. acs.org For instance, a halogenase can introduce a bromine atom, which is then converted to other functional groups via transition-metal catalysis. acs.org

The synthesis of amides can also be achieved enzymatically. Amide bond synthetases and nitrile hydratases are examples of enzymes that can be used to form the amide functionality. nih.govacs.org Combining these enzymes with halogenases in engineered microorganisms or one-pot systems allows for the de novo biosynthesis of halogenated amides from simple precursors. acs.org

Table 2: Examples of Biocatalytic Transformations Relevant to Brominated Amide Synthesis

| Enzyme Class | Transformation | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Flavin-dependent halogenase (FDH) | Regioselective Bromination | Indoles, Peptides | High regioselectivity at unactivated C-H bonds | wiley.com |

| Haloperoxidase | Bromination | Various organic molecules | Use of bromide salts and an oxidant | acs.org |

| Amide Bond Synthetase | Amide formation | Carboxylic acids and amines | ATP-dependent amide bond formation | nih.gov |

Exploration of Novel Reagents and Reaction Conditions

The synthesis of α-haloamides, including this compound, has traditionally relied on the acylation of amines with α-bromo acyl halides. libretexts.orgchemguide.co.uk While effective, this method can be limited by the moisture sensitivity of the acyl halide and the generation of stoichiometric acidic byproducts. derpharmachemica.com Modern organic synthesis seeks more efficient, milder, and selective methods. Research into novel reagents and reaction conditions has opened new avenues for the synthesis of this compound and its analogues, focusing on catalytic systems and advanced coupling agents that offer improved yields, operational simplicity, and functional group tolerance.

Catalytic Direct Amidation

A significant advancement in amide bond formation is the development of catalytic direct amidation, which couples a carboxylic acid and an amine directly, producing water as the sole byproduct. dur.ac.uk This approach avoids the need for stoichiometric activating reagents. dur.ac.uk Investigations have explored various catalysts for this transformation, including arylboronic acids and metal-based catalysts (e.g., Zr, Fe). dur.ac.uk While research has demonstrated slow reactivity for protected amino acid derivatives, the use of a synergistic or "cooperative" mixture of two different arylboronic acid catalysts has shown promise in accelerating the reaction at lower temperatures. dur.ac.uk The application of these catalytic systems to the synthesis of this compound from 2-bromopropanoic acid and ethylamine represents a potentially greener and more atom-economical synthetic route.

Transition Metal-Catalyzed Amidation

Copper-catalyzed reactions have emerged as a powerful tool for C-N bond formation. The Goldberg reaction, traditionally used for aryl-nitrogen bond formation, has been adapted for the synthesis of amides. For instance, the coupling of 2-bromopyridine (B144113) with N-methylformamide has been successfully achieved using a CuI/1,10-phenanthroline catalyst system in toluene. mdpi.com This methodology, which involves the N-acylation of an amine with a halide, could be conceptually applied to the synthesis of α-bromoamides.

Furthermore, copper catalysis is instrumental in the synthesis of chiral α-haloamides. A method involving photoinduced deracemization using a copper chloride (CuCl) and a chiral phosphine (B1218219) ligand (DTBM-SEGPHOS) has been developed for producing tertiary α-haloamides with good yield and enantiomeric excess. researchgate.net This highlights the potential of copper-based systems to not only facilitate the amidation but also to control the stereochemistry at the α-carbon.

Palladium catalysis has also been explored, particularly in the context of C-H functionalization reactions of amide-containing compounds. whiterose.ac.uk While these studies often focus on subsequent reactions of the amide, they underscore the versatility of transition metals in manipulating amide-containing structures.

Advanced Coupling Reagents

Beyond traditional methods, the field of peptide chemistry has contributed a vast array of sophisticated coupling reagents that are increasingly used in general organic synthesis. derpharmachemica.com Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and N,N'-Dicyclohexylcarbodiimide (DCC) are routinely used to facilitate amide bond formation under mild conditions. jst.go.jp These reagents work by activating the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. The use of additives like 1-Hydroxybenzotriazole (HOBT) can further enhance efficiency and suppress side reactions. jst.go.jp For example, the synthesis of N-substituted amides has been effectively carried out by condensing a carboxylic acid with an amine using an EDCI/HOBT system in dichloromethane (B109758) (CH2Cl2). jst.go.jp

Phosphine-Based Reagents

Phosphine-halogen reagents are another class of modern reagents for promoting amidation under neutral conditions. The Appel reaction, which utilizes a triarylphosphine (e.g., triphenylphosphine) and a tetrahalomethane (e.g., carbon tetrachloride or carbon tetrabromide), can convert carboxylic acids into the corresponding acyl halides in situ, which then react with an amine. derpharmachemica.com This one-pot procedure avoids the isolation of the sensitive acyl halide. This method offers a mild alternative to traditional reagents like thionyl chloride. derpharmachemica.com

The table below summarizes various novel reagents and conditions applied to the synthesis of amides analogous to this compound.

| Reagent/Catalyst System | Substrates | Conditions | Product Type | Key Findings | Reference |

| Arylboronic Acids | Carboxylic Acids, Amines | Toluene, 65-68 °C | N-Substituted Amides | Catalytic direct amidation; synergistic effects observed with mixed catalysts. | dur.ac.uk |

| CuI / 1,10-phenanthroline | 2-Bromopyridine, N-Methylacetamide | Toluene, K₂CO₃/K₃PO₄ | N-Aryl Amide | High-yield Goldberg-type amidation; scalable. | mdpi.com |

| CuCl / DTBM-SEGPHOS | Racemic α-bromo amides | Light irradiation | Enantioenriched α-bromo amides | Catalytic asymmetric synthesis via photoinduced deracemization. | researchgate.net |

| EDCI / HOBT | Carboxylic Acids, Amines | CH₂Cl₂, Room Temp. | N-Substituted Amides | Standard, efficient peptide coupling conditions applied to small molecule synthesis. | jst.go.jp |

| Activated K60 Silica | Carboxylic Acids, Amines | Heat | N-Substituted Amides | Heterogeneous catalysis, though limitations with bulky/polar substrates noted. | whiterose.ac.uk |

| Triphenylphosphine / CBr₄ | Carboxylic Acids, Amines | Dichloromethane | N-Substituted Amides | Appel reaction conditions for mild, neutral one-pot amide synthesis. | derpharmachemica.com |

Elucidation of Reaction Mechanisms and Diverse Chemical Transformations of 2 Bromo N Ethylpropanamide

Nucleophilic Substitution Reactivity at the Alpha-Brominated Center

The carbon atom alpha to the carbonyl group in 2-bromo-N-ethylpropanamide is electrophilic, making it susceptible to attack by nucleophiles. The departure of the bromide ion, a good leaving group, facilitates this substitution. The reaction can proceed through two primary mechanistic routes: a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred mechanism is dictated by factors such as the reaction conditions, the nature of the nucleophile, and the solvent.

Mechanistic Studies of SN1 Pathways

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The rate-determining first step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org The second step is the rapid attack of a nucleophile on this carbocation. masterorganicchemistry.comlibretexts.org

The viability of an SN1 pathway for this compound hinges on the stability of the resulting carbocation, the N-ethyl-1-oxopropan-2-ylium ion. The stability of carbocations generally increases with the number of alkyl groups attached to the positively charged carbon (tertiary > secondary > primary). chemist.sg The carbocation in this case is secondary.

However, the adjacent amide group exerts a significant electronic influence. The carbonyl group is electron-withdrawing through induction, which can destabilize an adjacent positive charge. Conversely, the nitrogen atom of the amide possesses a lone pair of electrons that can be delocalized through resonance to stabilize the carbocation. This resonance stabilization, where the positive charge is shared with the nitrogen atom, can be a powerful stabilizing factor. The actual stability of the N-ethyl-1-oxopropan-2-ylium ion would be a balance of these opposing inductive and resonance effects.

Table 1: Factors Influencing the Stability of the N-ethyl-1-oxopropan-2-ylium Ion

| Stabilizing Factors | Destabilizing Factors |

| Resonance delocalization from the amide nitrogen | Inductive effect of the carbonyl group |

| Hyperconjugation from the methyl group | Electronegativity of the adjacent oxygen atom |

This table presents a qualitative analysis of the electronic factors affecting the stability of the carbocation intermediate derived from this compound.

The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. masterorganicchemistry.comyoutube.com Therefore, the rate law is expressed as:

Rate = k[this compound]

A key stereochemical outcome of the SN1 reaction is the formation of a racemic mixture if the reaction occurs at a chiral center. chemistrysteps.com The carbocation intermediate is planar, and the nucleophile can attack from either face with equal probability, leading to both inversion and retention of configuration. chemistrysteps.com If one were to start with an enantiomerically pure sample of (R)- or (S)-2-bromo-N-ethylpropanamide, the SN1 reaction would be expected to yield a nearly equal mixture of the (R) and (S) substitution products.

Mechanistic Studies of SN2 Pathways

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgbyjus.commasterorganicchemistry.compressbooks.publumenlearning.com

The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.comquora.com This trajectory is necessary to allow for the overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the substrate's lowest unoccupied molecular orbital (LUMO), which is the antibonding σ* orbital of the C-Br bond.

This concerted process passes through a high-energy transition state where the central carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion. libretexts.orgpressbooks.pub The geometry of this transition state is trigonal bipyramidal. masterorganicchemistry.compressbooks.pub The presence of the adjacent carbonyl group in this compound can influence the stability of this transition state. The electron-withdrawing nature of the carbonyl group can help to stabilize the developing negative charge on the leaving group and the partial negative charge on the nucleophile in the transition state, potentially accelerating the reaction rate compared to a simple secondary alkyl bromide.

Table 2: Key Features of the SN2 Transition State for this compound

| Feature | Description |

| Geometry | Trigonal bipyramidal |

| Bonding | Partial bond formation with the nucleophile and partial bond breaking with the bromide |

| Hybridization of Carbon | Approaching sp² |

| Electronic Effect of Amide | Stabilization of partial negative charges through induction |

This table summarizes the principal characteristics of the transition state in an SN2 reaction involving this compound.

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion. quora.comwikipedia.orgbyjus.comvedantu.comsnscourseware.org The backside attack mechanism dictates that the three groups attached to the electrophilic carbon are pushed to the other side as the nucleophile forms a bond, much like an umbrella turning inside out in the wind. wikipedia.orgyoutube.com

If a reaction were performed with an enantiomerically pure sample of (R)-2-bromo-N-ethylpropanamide, the SN2 reaction would exclusively yield the (S)-product. byjus.comlibretexts.org Similarly, the (S)-enantiomer would yield the (R)-product. This stereospecificity is a powerful tool in asymmetric synthesis. The complete inversion of configuration is a direct consequence of the concerted, backside attack mechanism. byjus.comwikipedia.org

Transformations Involving the Amide Functional Group

The amide linkage in this compound is notably stable but can undergo several key transformations. researchgate.netlibretexts.org

Hydrolytic Cleavages

Amides can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions, typically requiring heat. libretexts.orgmasterorganicchemistry.com For this compound, hydrolysis breaks the C-N amide bond.

Acid-catalyzed hydrolysis , using a strong acid like HCl, would yield 2-bromopropanoic acid and an ethylammonium (B1618946) salt. masterorganicchemistry.comchemistrysteps.com

Base-promoted hydrolysis , using a strong base like NaOH, produces the salt of the carboxylic acid (sodium 2-bromopropanoate) and ethylamine (B1201723). masterorganicchemistry.comchemistrysteps.com

The electron-withdrawing effect of the α-bromine atom can render the carbonyl carbon more electrophilic, potentially increasing its susceptibility to nucleophilic attack and subsequent hydrolysis compared to an unsubstituted amide. masterorganicchemistry.com Additionally, haloalkane dehalogenase enzymes have been shown to catalyze the hydrolytic cleavage of the carbon-halogen bond in α-bromoamides to yield α-hydroxyamides. rsc.org

Reduction Reactions to Amines

The amide functional group is generally resistant to reduction but can be converted to an amine using powerful reducing agents. chemistrysteps.comnih.gov The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). nih.govnih.gov The reaction with LiAlH₄ reduces the carbonyl group of the secondary amide completely, yielding a secondary amine. nih.gov The mechanism involves the removal of the carbonyl oxygen atom. chemistrysteps.comorganic-chemistry.org

For this compound, treatment with LiAlH₄ would be expected to reduce the amide to an amine. However, LiAlH₄ is also capable of reducing alkyl halides to alkanes. nih.gov Therefore, it is highly probable that both the amide and the α-bromo functionalities would be reduced, yielding N-ethylpropan-2-amine as the final product. More selective reductions can be achieved using catalytic methods, such as ruthenium-catalyzed reductions with hydrosilanes, which can convert secondary amides to secondary amines. masterorganicchemistry.com

Derivatization at the Amide Nitrogen

The N-H bond of a secondary amide is generally not as reactive as the N-H bond in an amine due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group. masterorganicchemistry.comnih.gov However, derivatization is possible through N-alkylation reactions. Catalytic methods have been developed for the N-alkylation of amides with alcohols, a process that generates water as the only byproduct. acs.org These reactions often proceed via a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then condenses with the amide, followed by hydrogenation of the resulting intermediate. Catalysts for these transformations are often based on ruthenium masterorganicchemistry.com, iridium, or cobalt. This allows for the conversion of a secondary amide like this compound into a tertiary amide by introducing a new alkyl group at the nitrogen atom.

Reactivity of the Bromine Moiety Beyond Substitution

While the bromine atom is a good leaving group in nucleophilic substitutions, it also enables reactivity through radical intermediates.

Radical Processes and Electron Transfer Reactions

The carbon-bromine bond in α-bromoamides can undergo homolytic cleavage to generate a carbon-centered radical. This process can be initiated through single electron transfer (SET) from a photocatalyst or a transition metal catalyst. For instance, photocatalytic methods can reduce α-amido sulfonium (B1226848) salts (which can be derived from α-bromoamides) to form α-amidyl radicals. These radicals are valuable intermediates for forming new carbon-carbon bonds.

The formation of an electron donor-acceptor (EDA) complex between an α-bromoimide and a nitrogenous base can facilitate photoinduced electron transfer, leading to the scission of the C-Br bond and the generation of an electrophilic carbon-centered radical. This radical species can then undergo further reactions, such as addition to alkenes. Similarly, nickel(II) complexes can act as electron-transfer catalysts in the electroreduction of α-bromo amides, initiating cyclization reactions. These radical-based transformations expand the synthetic utility of this compound beyond simple substitution chemistry, enabling its use in more complex molecular constructions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., involving C-Br bonds)

The carbon-bromine bond in α-bromo amides like this compound is susceptible to oxidative addition to low-valent transition metals, initiating a catalytic cycle for cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, the reactivity of analogous α-bromo amides in metal-catalyzed cross-couplings provides a strong precedent for its expected chemical behavior.

Nickel- and cobalt-based catalytic systems have proven particularly effective for the cross-coupling of α-bromo amides with a variety of coupling partners. nih.govacs.orgnih.gov These first-row transition metals are attractive due to their lower cost and unique reactivity profiles compared to palladium. nih.gov

One of the significant challenges in the cross-coupling of chiral α-bromo amides is controlling the stereochemistry at the α-carbon. Enantioconvergent transformations, where a racemic starting material is converted into a single enantiomer of the product, have been successfully developed. nih.gov For instance, the nickel-catalyzed Negishi coupling of racemic α-bromo amides with organozinc reagents, in the presence of a chiral ligand such as a pybox ligand, can afford α-alkylated amides with high enantioselectivity. nih.govcaltech.edu This process is believed to proceed through a radical intermediate, allowing for dynamic kinetic resolution. researchgate.net

Cobalt-catalyzed cross-coupling reactions have also emerged as a robust method for the arylation and vinylation of α-bromo amides using Grignard reagents. acs.orgnih.gov These reactions are typically fast and proceed under mild conditions, offering a broad substrate scope for the synthesis of α-aryl and β,γ-unsaturated amides. acs.org Mechanistic investigations suggest the involvement of radical intermediates in these transformations as well. acs.org

The following table summarizes representative metal-catalyzed cross-coupling reactions of α-bromo amides, which are analogous to the expected reactivity of this compound.

| Catalyst/Ligand | Coupling Partner | Product Type | Yield (%) | Reference |

| NiCl₂·glyme / (R,R)-iPr-pybox | Alkylzinc bromide | α-Alkylated amide | up to 90 | nih.gov |

| CoBr₂ | Aryl/Vinyl Grignard | α-Aryl/Vinyl amide | 50-95 | acs.org |

| Ni(cod)₂ / Chiral diamine | Alkyl-(9-BBN) | α-Alkylated amide | up to 86 | nih.gov |

| Cu(I) / N,N,N-ligand | Aryl/Alkenyl organoboronate | α-Aryl/Alkenyl-β-lactam | up to 99 ee | nih.gov |

Intramolecular Cyclizations and Rearrangements Initiated by the Alpha-Bromo Group

The electrophilic nature of the carbon bearing the bromine atom, combined with the potential for radical formation, makes this compound a versatile precursor for various intramolecular cyclization and rearrangement reactions. These transformations are key strategies for the synthesis of a wide array of heterocyclic compounds.

One prominent application of α-bromo amides is in the synthesis of β-lactams, the core structural motif of penicillin and related antibiotics. d-nb.info The intramolecular nucleophilic substitution of the bromide by the amide nitrogen, typically promoted by a base, can lead to the formation of the four-membered azetidinone ring. d-nb.info Electrochemical methods have also been employed to facilitate this cyclization through the generation of an amide anion. d-nb.info Furthermore, N-alkoxy-α,β-unsaturated silyl (B83357) imino ethers, which can be conceptually derived from α-bromo amides, undergo NBS-mediated cyclization to yield α-bromo N-alkoxy β-lactams, providing a route to densely functionalized β-lactam cores. chemrxiv.orgrsc.org

Visible light-induced photoredox catalysis has opened new avenues for the intramolecular cyclization of α-bromo amides. rsc.orgrsc.org For example, α-bromo-N-benzyl-alkylamides can undergo a highly regioselective dearomative cyclization in the presence of an iridium photocatalyst to construct 2-azaspiro[4.5]decanes. rsc.orgrsc.org This reaction proceeds via a single-electron transfer process to generate an α-carbonyl radical, which then cyclizes onto the aromatic ring. rsc.org This strategy has also been extended to intramolecular radical cascades to synthesize more complex polycyclic systems like tetracyclic N-fused indolo[2,1-a]isoquinolin-6(5H)-ones. nih.gov

The intramolecular nucleophilic cyclization of α-bromo tertiary acetamides has been utilized to produce cyclic dipeptide analogues, although in some cases with low stereoselectivity. researchgate.net

The following table presents a selection of intramolecular cyclization reactions starting from α-bromo amides, illustrating the potential synthetic pathways for this compound.

| Reaction Type | Catalyst/Reagent | Product | Yield (%) | Reference |

| Dearomative Cyclization | fac-Ir(ppy)₃ / Visible Light | 2-Azaspiro[4.5]decane | 51-95 | rsc.org |

| Radical Cascade | Visible Light | Tetracyclic N-fused Indole | 53-92 | nih.gov |

| Nucleophilic Cyclization | Base (e.g., Et₃N) | Cyclic Dipeptide Analogue | 42-84 | researchgate.net |

| β-Lactam Formation | Base / Electrochemical | β-Lactam | - | d-nb.info |

| NBS-mediated Cyclization | NBS | α-Bromo N-alkoxy β-lactam | 40-93 | chemrxiv.org |

In addition to cyclizations, rearrangements of amides, such as the Hofmann rearrangement, provide a pathway to amines with one less carbon atom. masterorganicchemistry.com This reaction proceeds through the formation of an N-bromo amide intermediate upon treatment with bromine and base, followed by rearrangement to an isocyanate which is then hydrolyzed. masterorganicchemistry.com While this is a general reaction for primary amides, the presence of the α-bromo substituent in this compound could potentially influence the course of such rearrangements or open up alternative reaction pathways.

Computational Chemistry and Theoretical Investigations of 2 Bromo N Ethylpropanamide

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical methods are employed to solve the Schrödinger equation for a molecule, yielding information about its energy, electron distribution, and other electronic properties. acs.org For molecules like 2-Bromo-N-ethylpropanamide, these calculations are crucial for understanding its intrinsic chemical nature.

The flexibility of this compound arises from the rotation around its single bonds, primarily the C-C and C-N bonds. Each rotation leads to different spatial arrangements known as conformations, which have varying potential energies. The map of these energies versus the rotational angles forms the molecule's energy landscape. nih.gov

Theoretical calculations can predict the most stable conformations (energy minima) and the energy barriers required for interconversion between them (transition states). The analysis is analogous to that of simpler molecules like ethane (B1197151) and bromoethane, which exhibit staggered and eclipsed conformations with corresponding energy differences. youtube.com In this compound, the interactions between the bulky bromine atom, the ethyl group, and the carbonyl group create a more complex energy landscape. The staggered conformations, which minimize steric repulsion between these groups, are expected to be the most stable. youtube.com The energy difference between the most stable (staggered) and least stable (eclipsed) conformations represents the rotational energy barrier. youtube.com

The distribution of electrons within the this compound molecule dictates its reactivity. Quantum chemical calculations, such as the generation of a Molecular Electrostatic Potential (MEP) map, can visualize electron-rich and electron-poor regions. researchgate.net

Electrophilic and Nucleophilic Sites: The MEP map would show a region of negative electrostatic potential (typically colored red) around the carbonyl oxygen atom, indicating its nucleophilic character and ability to act as a hydrogen or halogen bond acceptor. researchgate.netresearchgate.net Conversely, regions of positive potential (typically colored blue) identify electrophilic sites. A key feature for this molecule is the predicted region of positive potential on the bromine atom along the axis of the C-Br bond, known as a σ-hole, which allows it to act as an electrophile in halogen bonding. acs.orgmdpi.com The carbon atom of the carbonyl group is also electrophilic due to the polarization of the C=O bond. studymind.co.uk

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For this compound, the lone pairs on the oxygen and nitrogen atoms would contribute significantly to the HOMO, while the antibonding σ* orbital of the C-Br bond would be a major component of the LUMO.

| Bond | Typical Bond Dissociation Energy (kJ/mol at 298 K) | Notes |

|---|---|---|

| C-Br | ~285 - 300 | The C-Br bond is relatively weak, making it a potential site for radical reactions or nucleophilic substitution. |

| C-C (alpha-carbonyl) | ~340 - 360 | This is a typical value for a C-C single bond. |

| C-N (amide) | ~330 - 380 | The amide C-N bond has partial double bond character, increasing its strength relative to a typical C-N single bond. |

| C-H (alpha-bromo) | ~400 - 410 | The presence of the adjacent bromine atom can slightly weaken this bond compared to a standard alkane C-H bond. |

| C=O (carbonyl) | ~730 - 750 | The carbonyl double bond is very strong and requires significant energy to break. |

Data compiled from general BDE tables. ucsb.eduresearchgate.netustc.edu.cnlibretexts.org The values are approximate and can vary based on the specific molecular structure.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes and intermolecular interactions. dovepress.com An MD simulation calculates the forces between atoms and uses Newton's equations of motion to evolve the system, allowing for the analysis of conformational changes, solvent effects, and non-covalent binding events. dovepress.compeerj.com

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations can model this by explicitly including solvent molecules (e.g., water, chloroform) in the simulation box.

Polar Solvents: In polar solvents like water, the simulation would show strong hydrogen bonding between water molecules and the carbonyl oxygen of the amide. The polar nature of the C-Br and N-H bonds would also lead to significant dipole-dipole interactions with the solvent.

Non-Polar Solvents: In a non-polar solvent like cyclohexane, the interactions would be dominated by weaker van der Waals forces. The simulation could reveal how the molecule might self-associate or adopt specific conformations to minimize unfavorable interactions with the solvent.

Computational studies on similar systems have used polarizable continuum models (PCM) to compute the effects of different solvents on the stability of halogen-bonded complexes, showing that solvent can play a crucial role in the thermodynamics of these interactions. acs.org

Beyond simple solvation, this compound can engage in specific and directional non-covalent interactions. The most significant of these is halogen bonding.

A halogen bond (XB) is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. acs.orgmdpi.com In this compound, the bromine atom can act as a halogen bond donor.

Ligand-Interaction Modeling in Synthetic Design Contexts

Computational modeling of ligand interactions plays a crucial role in the rational design of synthetic pathways and the prediction of molecular recognition phenomena. In the context of this compound and related α-bromo amides, these in silico techniques provide valuable insights into how these molecules interact with other chemical entities, such as catalysts or biological macromolecules.

Molecular docking is a prominent computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japsonline.com For instance, in the design of enzyme inhibitors, docking studies can predict how a molecule like this compound might fit into the active site of a target protein. japsonline.com This information is critical for structure-activity relationship (SAR) studies, which aim to understand how chemical structure correlates with biological activity. By systematically modifying the structure of the lead compound (e.g., altering the position of the bromine atom or the length of the N-alkyl chain) and computationally predicting the binding affinity, researchers can prioritize the synthesis of analogs with potentially enhanced activity.

In the realm of synthetic methodology, ligand-interaction modeling helps in understanding and optimizing catalytic reactions. For example, in transition metal-catalyzed cross-coupling reactions where α-bromo amides act as electrophiles, computational models can elucidate the interactions between the amide, the metal center, and the associated ligands. nih.gov These models can help rationalize the observed reactivity and selectivity, and guide the design of more efficient catalyst systems.

A summary of computational tools and their applications in ligand-interaction modeling for amides is presented below:

| Computational Tool | Application | Key Insights |

| AutoDock | Molecular Docking | Predicts binding affinities and modes of interaction with protein active sites. japsonline.comnih.gov |

| OPLS4 Force Field | Molecular Dynamics | Analyzes amino acid interactions in proteins and simulates the conformational stability of ligand-protein complexes. mdpi.com |

| Density Functional Theory (DFT) | Quantum Chemical Calculations | Elucidates electronic structure and reactivity, aiding in the design of molecules with specific electronic properties. mdpi.com |

These computational approaches, by providing a molecular-level understanding of interactions, are indispensable tools in modern synthetic and medicinal chemistry for the rational design of novel molecules and processes involving compounds like this compound.

Theoretical Approaches to Reaction Mechanisms and Catalysis

Theoretical chemistry provides powerful tools for elucidating the intricate details of chemical reactions. For reactions involving this compound and other α-bromo amides, computational methods are employed to characterize transition states and analyze reaction coordinates, offering a deep understanding of the reaction mechanism.

The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. Its characterization is a cornerstone of mechanistic studies. Computational approaches, such as Density Functional Theory (DFT), are used to locate and calculate the energy of transition states. acs.org This information is crucial for determining the activation energy of a reaction, which dictates its rate. researchgate.net For example, in the synthesis of α-bromo amides from hydroxamates, DFT calculations can be used to model the proposed pathways and identify the most energetically favorable transition state, thus rationalizing the observed reaction mechanism. acs.orgresearchgate.net

Reaction coordinate analysis, often performed using methods like the Intrinsic Reaction Coordinate (IRC), maps the entire energy profile of a reaction from reactants to products, passing through the transition state. acs.org This analysis provides a step-by-step description of the geometric and energetic changes that occur during the reaction. acs.org By examining the reaction path, chemists can identify key intermediates and understand the sequence of bond-breaking and bond-forming events. acs.org For instance, in the study of amide bond cleavage, IRC analysis can reveal the involvement of intermediates and the role of assisting molecules like water. researchgate.net

The following table summarizes key computational techniques and their roles in studying reaction mechanisms:

| Computational Technique | Purpose | Information Obtained |

| Density Functional Theory (DFT) | Calculation of electronic structure and energies. acs.org | Energies of reactants, products, intermediates, and transition states. acs.orgresearchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway. acs.org | Step-by-step mechanism, identification of intermediates. acs.org |

| Reaction Force Analysis | Analysis of forces acting on atoms along the reaction coordinate. researchgate.net | Identification of the dominant electronic and structural changes during the reaction. researchgate.net |

These theoretical methods provide a detailed picture of the reaction landscape, enabling chemists to understand, predict, and control the outcomes of chemical transformations involving this compound and its congeners.

Computational chemistry has become an invaluable tool for predicting the outcomes and selectivities of chemical reactions involving α-bromo amides like this compound. These predictive capabilities are crucial for designing efficient and selective synthetic routes.

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. Computational models can predict chemoselectivity by comparing the activation energies of competing reaction pathways. For instance, in a molecule containing both an amide and another reactive group, DFT calculations can determine which group is more likely to react under specific conditions.

Regioselectivity , the preference for bond formation at one position over another, is another critical aspect that can be predicted computationally. In electrophilic aromatic substitution reactions on heteroaromatic systems, for example, computational methods can predict the most likely site of substitution. researchgate.net Models based on calculated NMR chemical shifts or frontier molecular orbitals (FMOs) have shown success in predicting the regiochemical outcome of reactions like bromination. researchgate.net

Stereoselectivity , the preferential formation of one stereoisomer over others, is of paramount importance in the synthesis of chiral molecules. Computational methods can predict the stereochemical outcome of a reaction by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. acs.org For example, in the enantioselective α-amination of amides, DFT predictions of E/Z selectivity in a key intermediate can guide the development of highly stereoselective methods. acs.org However, it is noteworthy that simply introducing a chiral center on the nitrogen of an α-bromo amide may not be sufficient to induce chirality transfer during a reaction, as demonstrated by stereoselectivity studies where a 1:1 diastereomeric ratio was obtained. acs.org

The table below highlights computational approaches used for predicting reaction selectivity:

| Selectivity Type | Computational Approach | Key Application |

| Chemoselectivity | Comparison of activation energies of competing pathways. | Predicting which functional group will react preferentially. |

| Regioselectivity | Analysis of calculated NMR shifts, frontier molecular orbitals (FMOs), and electrostatic potentials. researchgate.net | Predicting the site of reaction, such as in electrophilic aromatic substitutions. researchgate.net |

| Stereoselectivity | Calculation of diastereomeric transition state energies. acs.orgacs.org | Predicting the formation of a specific enantiomer or diastereomer in asymmetric synthesis. acs.orgacs.org |

By leveraging these computational tools, chemists can make informed decisions in the design of synthetic strategies, saving time and resources by focusing on reactions that are predicted to be highly selective.

The in silico design and optimization of catalysts represent a forefront of computational chemistry, aiming to accelerate the discovery of new and more efficient catalytic systems. For reactions involving α-bromo amides, such as their synthesis or subsequent transformations, computational approaches play a pivotal role in developing novel catalysts.

A key aspect of catalyst design is the optimization of ligands in metal-catalyzed reactions. For instance, in palladium-catalyzed amidations, the electronic and steric properties of phosphine (B1218219) ligands are crucial for catalytic activity. syr.edu Computational studies can systematically evaluate a range of ligands, predicting their impact on the catalytic cycle. This can involve creating "volcano plots," which correlate a calculated descriptor of catalyst performance with the activity of different catalysts, helping to identify the optimal catalyst within a series. tib.eu

Furthermore, computational methods are instrumental in designing catalysts for asymmetric reactions, where achieving high enantioselectivity is the primary goal. schrodinger.com By modeling the transition states leading to the different enantiomers, researchers can understand the origin of stereoselectivity and design chiral ligands that maximize the energy difference between these transition states. nih.gov Automated high-throughput simulation workflows are now being developed to rapidly screen potential catalysts, significantly speeding up the design process. schrodinger.com

The following table outlines some computational strategies for catalyst design:

| Design Strategy | Computational Method(s) | Objective |

| Mechanistic Elucidation | DFT, IRC | Identify the rate-determining step and key catalyst-substrate interactions. syr.edu |

| Ligand Optimization | DFT, QSAR | Systematically modify ligand structure to improve catalyst performance (activity, selectivity). syr.edu |

| Asymmetric Catalyst Design | DFT, Molecular Mechanics | Design chiral ligands to maximize enantioselectivity. schrodinger.comnih.gov |

| High-Throughput Screening | Automated workflows, Machine Learning | Rapidly evaluate a large number of potential catalysts. schrodinger.com |

Through these computational approaches, the development of catalysts for reactions involving this compound and other α-bromo amides is becoming a more rational and efficient process, moving away from traditional trial-and-error methods.

Application of Machine Learning in Predictive Chemical Research for Alpha-Bromo Amides

Machine learning (ML) is rapidly emerging as a powerful tool in chemical research, with significant potential for applications involving α-bromo amides. pku.edu.cnijnc.ir ML models can learn complex relationships between molecular structures and their properties or reactivity, enabling predictions that can guide experimental work. researchgate.netresearchgate.net

One key application of ML is the prediction of reaction outcomes. acs.orgarxiv.org By training on large datasets of chemical reactions, ML models can predict the products of a reaction given the reactants and conditions. beilstein-journals.orgarxiv.org For reactions involving α-bromo amides, this could mean predicting the yield of a particular transformation or identifying potential side products. rsc.org For instance, random forest algorithms have shown excellent performance in predicting the conversion rate of amide bond synthesis, even with limited datasets. pku.edu.cn

ML is also being used to predict optimal reaction conditions. beilstein-journals.org Global models trained on vast reaction databases can suggest suitable catalysts, solvents, and reagents for a given transformation. beilstein-journals.org This can be particularly valuable for reactions of α-bromo amides, where the choice of conditions can significantly impact the outcome. Transfer learning, a technique where a model trained on one type of reaction is adapted for another, shows promise for extending the applicability of these predictive models to new reaction classes. rsc.orgnih.gov

The table below summarizes some applications of machine learning in chemical research relevant to α-bromo amides:

| Application | Machine Learning Technique | Potential Impact for α-Bromo Amides |

| Reaction Outcome Prediction | Neural Networks, Graph-based models ijnc.irarxiv.org | Predicting product structures and yields in reactions of α-bromo amides. rsc.org |

| Reaction Condition Optimization | Random Forests, Deep Learning pku.edu.cnbeilstein-journals.org | Suggesting optimal catalysts, solvents, and reagents for synthesis and transformations. beilstein-journals.org |

| Molecular Property Prediction | Support Vector Machines, Neural Networks researchgate.netnih.gov | Predicting physicochemical and biological properties of α-bromo amide derivatives for drug discovery. nih.gov |

| Catalyst Design | Active Learning, Reinforcement Learning nih.gov | Accelerating the discovery of new catalysts for reactions involving α-bromo amides. |

The integration of machine learning into chemical research is poised to significantly impact the study of α-bromo amides, from optimizing their synthesis to predicting their potential applications. researchgate.net

Role of 2 Bromo N Ethylpropanamide As a Versatile Synthetic Intermediate and Precursor

Building Block for Complex Organic Scaffolds

The reactivity of 2-Bromo-N-ethylpropanamide makes it an ideal precursor for introducing the N-ethylpropanamide moiety into complex molecular frameworks. The carbon-bromine bond is susceptible to displacement by a wide range of nucleophiles, enabling the construction of diverse and intricate structures. This reactivity is analogous to other α-bromo amides used in the synthesis of bioactive molecules and complex heterocyclic systems. rsc.orgrsc.orgniscair.res.in

For instance, research on related α-bromo amides has demonstrated their utility in synthesizing γ-lactams, which are core structures in many natural products and pharmaceuticals. rsc.org These reactions often proceed via radical addition to alkenes, followed by cyclization. rsc.orgbeilstein-journals.org Similarly, this compound can be envisioned as a key reactant in multi-component reactions to build complex scaffolds, such as spiro-γ-lactams or substituted dihydroindoles. smolecule.commdpi.comacs.org The synthesis of N-substituted propanamides has been shown to lead to compounds with potential antibacterial or root-growth modulatory activities, highlighting the importance of this structural motif in applied chemistry. tjpr.orgnih.gov

Precursor in the Synthesis of Substituted Propanamide Derivatives

One of the most direct applications of this compound is as a precursor for a variety of substituted propanamide derivatives. The bromide atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of different functional groups at the α-position of the N-ethylpropanamide backbone.

Studies on analogous bromo-propanamides have shown that they readily react with nucleophiles such as amines, thiols, and azides to yield a diverse library of derivatives. tjpr.orgnih.govresearchgate.net For example, reacting α-bromo-N-substituted propanamides with sodium azide (B81097) is a key step in producing 2-azido-N-substituted propanamides, which are themselves versatile intermediates for synthesizing 1,2,3-triazoles via "click chemistry". researchgate.net This approach has been used to create compounds with potential antimicrobial properties. researchgate.net Similarly, reaction with various amines can produce N-substituted aminopropanamides, a reaction pathway explored in the synthesis of biheterocyclic compounds with potential antidiabetic activity. nih.gov

The general scheme for this type of synthesis allows for significant molecular diversity, as shown in the table below.

| Nucleophile | Resulting Derivative Class | Potential Application Area |

| Primary/Secondary Amines | α-Amino-N-ethylpropanamides | Bioactive Molecules, Ligands |

| Thiols / Thiolates | α-Thio-N-ethylpropanamides | Pharmaceutical Intermediates |

| Sodium Azide | α-Azido-N-ethylpropanamide | Click Chemistry, Heterocycle Synthesis |

| Carboxylates | α-Acyloxy-N-ethylpropanamides | Prodrugs, Fine Chemicals |

This table illustrates potential reactions of this compound based on the known reactivity of similar α-bromo amides.

Applications in Polymer Science and Material Synthesis

The unique structure of this compound makes it a valuable tool in the field of polymer chemistry, particularly in controlled radical polymerization techniques.

This compound is structurally suited to act as an initiator for Atom Transfer Radical Polymerization (ATRP). nih.govacs.org ATRP is a powerful method for creating well-defined polymers with controlled molecular weights and low polydispersity. acs.orgthescipub.com In this process, the carbon-bromine bond of the initiator is reversibly cleaved by a transition-metal complex (typically copper-based), generating a radical that initiates the polymerization of monomers like styrenes or acrylates. nih.govacs.org

The use of α-haloamide initiators, such as this compound, is well-established. nih.govcmu.edu They offer an alternative to α-haloester initiators and can provide greater hydrolytic stability to the resulting polymer's initiating end-group. nih.gov The efficiency of such initiators allows for the synthesis of polymers with predictable molecular weights determined by the monomer-to-initiator ratio. thescipub.com A study on the related initiator, N-allyl-2-bromopropinamide, demonstrated successful ATRP of styrene, yielding polymers with narrow molecular weight distributions. thescipub.comru.ac.bd This highlights the capability of α-bromo amide structures to effectively control polymerization. thescipub.comru.ac.bd

Core Components of an ATRP Reaction Initiated by this compound

| Component | Example | Role |

|---|---|---|

| Initiator | This compound | Source of the initial radical; determines the number of polymer chains. |

| Monomer | Styrene, Methyl Methacrylate | The repeating unit that forms the polymer chain. |

| Catalyst | Copper(I) Bromide (CuBr) | Activates the initiator by abstracting the bromine atom. |

| Ligand | 2,2'-Bipyridine (bpy) | Solubilizes the copper catalyst and tunes its reactivity. |

| Solvent | Toluene, Anisole | Provides the reaction medium. |

Using this compound as an ATRP initiator directly incorporates the N-ethylpropanamide group at one end of every polymer chain. nih.govru.ac.bd This "α-end" functionality is crucial for creating advanced materials. The functional group can be used to attach the polymer to surfaces or to other molecules, such as proteins or nanoparticles. nih.gov

Furthermore, the polymer chains grown via ATRP retain a bromine atom at the "ω-end". cmu.edu This terminal bromine can be chemically modified after polymerization, allowing for the synthesis of block copolymers or other complex polymer architectures. cmu.edu For example, a polystyrene chain initiated with this compound could be extended by adding a second monomer, like methyl methacrylate, to create a diblock copolymer. This approach is fundamental to macromolecular engineering, enabling the design of materials with specific properties for applications ranging from drug delivery to nanotechnology. nih.govresearchgate.net

Contribution to Novel Synthetic Methodologies Development

The study of the reactivity of molecules like this compound contributes to the broader development of new synthetic methods. Research into the activation of the C-Br bond in α-haloamides has led to innovative approaches for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.orgthieme-connect.de

For example, recent advancements include photocatalytic methods that use visible light to generate radicals from N-bromoamides for C-H functionalization, and the development of electron donor-acceptor (EDA) complexes to facilitate the synthesis of γ-lactams. rsc.orgacs.org Understanding the factors that control the reactivity and selectivity of these simple amides is crucial for designing new catalytic systems. Studies on stereoselective bromofunctionalization of alkenes using N-bromoamide reagents have also expanded the toolkit for creating chiral molecules. rsc.org The development of new protocols for the α-arylation of α-bromo amides using metal catalysis further illustrates how these compounds serve as testbeds for novel transformations. thieme-connect.de

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-N-ethylpropanamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common synthetic approach involves the bromination of N-ethylpropanamide derivatives using reagents like 2-bromo-2-methylpropionyl bromide ( ) . Optimization includes controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and using anhydrous solvents to avoid hydrolysis. Catalytic agents such as dimethylformamide (DMF) can enhance reactivity. Yields >80% are achievable when stoichiometric ratios are tightly controlled, and intermediates are purified via column chromatography ().

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR : H NMR will show a singlet for the brominated methyl group (~1.8 ppm) and a triplet for the ethyl group’s terminal CH (~1.2 ppm). C NMR will display a carbonyl signal at ~170 ppm ().

- IR : A strong absorption band near 1650–1680 cm confirms the amide C=O stretch.

- Mass Spectrometry : Molecular ion peaks [M] at m/z ~195 (for CHBrNO) and fragment peaks corresponding to Br loss (m/z ~116) are diagnostic ().

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound using X-ray diffraction?

- Methodological Answer : Crystallographic challenges, such as low-resolution data or twinning, can be addressed using the SHELX suite ( ) . For example:

- SHELXD : Resolves phase problems via dual-space algorithms.

- SHELXL : Refines anisotropic displacement parameters and hydrogen bonding.

- Data Table : For analogous brominated propanamides, monoclinic systems (e.g., C2/c space group, a = 24.1245 Å, β = 91.837°) are typical (). Adjustments to crystal growth conditions (e.g., solvent evaporation rates) may improve data quality.

Q. What computational approaches are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental observations?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set predicts molecular electrostatic potentials and HOMO-LUMO gaps. The Colle-Salvetti correlation-energy formula ( ) can estimate electron density distributions, which align with X-ray charge density maps. For example:

- HOMO-LUMO Gap : ~5.2 eV (calculated), correlating with UV-Vis absorption at ~240 nm.

- Dipole Moment : ~4.2 Debye, consistent with crystallographic polarity ().

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bulky ethyl group and electron-withdrawing amide moiety direct nucleophilic attack (e.g., SN2) to the brominated carbon. Kinetic studies under varying solvents (polar aprotic vs. protic) and temperatures reveal:

- Activation Energy : ~45 kJ/mol in DMSO, measured via Arrhenius plots.

- Steric Hindrance : Ethyl substituents reduce reaction rates by ~30% compared to methyl analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。